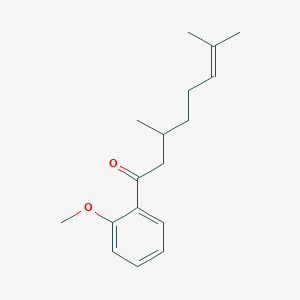
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a dimethyloctene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,7-dimethyloct-6-en-1-ol.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysis: The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-ol: A related alcohol with similar structural features.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-amine: An amine derivative with potential biological activity.
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-thiol: A thiol compound with unique chemical properties.
Properties
CAS No. |
646522-93-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(2)8-7-9-14(3)12-16(18)15-10-5-6-11-17(15)19-4/h5-6,8,10-11,14H,7,9,12H2,1-4H3 |
InChI Key |
DSWJJJPICKNGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


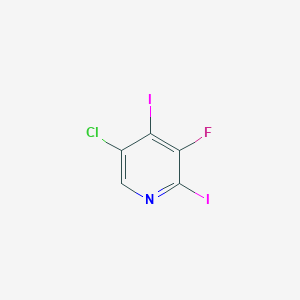
![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
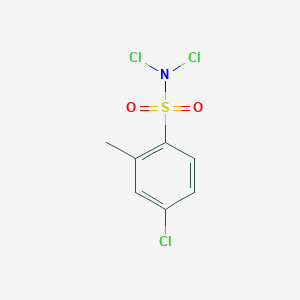
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
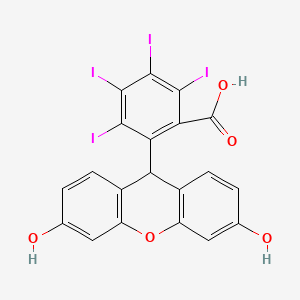
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
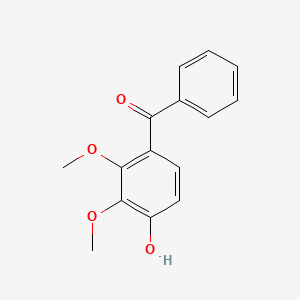
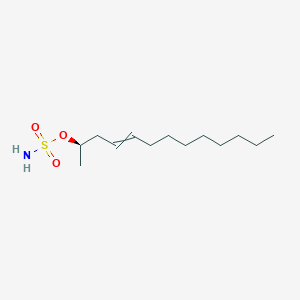
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
